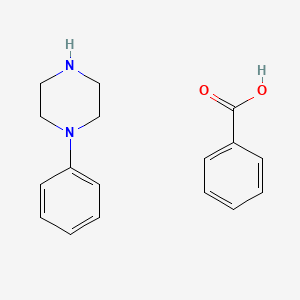
benzoic acid;1-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;1-phenylpiperazine is a compound that combines the properties of benzoic acid and 1-phenylpiperazine. Benzoic acid is a simple aromatic carboxylic acid, widely used as a food preservative and in the production of various chemicals . 1-Phenylpiperazine is a chemical compound featuring a phenyl group bound to a piperazine ring, often used in pharmaceuticals and as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;1-phenylpiperazine typically involves the condensation amidation of piperazine with benzoic acid. This reaction can be efficiently carried out in a continuous flow microreactor system using HATU as a coupling reagent. Under optimized conditions, high selectivity and yield can be achieved . Other methods include the use of benzoyl chloride as an acylating agent with various additives to enhance selectivity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar condensation reactions. The use of microreactor systems allows for better control over reaction conditions, leading to higher yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;1-phenylpiperazine undergoes various chemical reactions, including:
Condensation Amidation: Reaction with carboxylic acids to form amides.
Substitution Reactions: The phenyl group can undergo electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Condensation Amidation: HATU as a coupling reagent, benzoyl chloride as an acylating agent.
Substitution Reactions: Various electrophiles and catalysts.
Oxidation and Reduction: Common oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products Formed
Amides: Formed from condensation amidation reactions.
Substituted Phenylpiperazines: Formed from electrophilic aromatic substitution reactions.
Scientific Research Applications
Benzoic acid;1-phenylpiperazine has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential as an intestinal permeation enhancer.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Used in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of benzoic acid;1-phenylpiperazine involves its interaction with various molecular targets. For instance, 1-phenylpiperazine has been shown to enhance transepithelial transport with minimal cytotoxicity, making it a potential candidate for drug delivery applications . Benzoic acid, on the other hand, acts as an antimicrobial agent by inhibiting the growth of fungi and bacteria .
Comparison with Similar Compounds
Similar Compounds
Benzylpiperazine: A central nervous system stimulant with similar structural features.
Diphenylpiperazine: Used in pharmaceuticals with different pharmacological properties.
Pyridinylpiperazine: Another derivative with distinct biological activities.
Uniqueness
Benzoic acid;1-phenylpiperazine is unique due to its combined properties of benzoic acid and 1-phenylpiperazine, offering a wide range of applications in various fields. Its ability to enhance intestinal permeability and its antimicrobial properties make it particularly valuable in pharmaceutical research and development .
Properties
CAS No. |
23245-25-2 |
|---|---|
Molecular Formula |
C17H20N2O2 |
Molecular Weight |
284.35 g/mol |
IUPAC Name |
benzoic acid;1-phenylpiperazine |
InChI |
InChI=1S/C10H14N2.C7H6O2/c1-2-4-10(5-3-1)12-8-6-11-7-9-12;8-7(9)6-4-2-1-3-5-6/h1-5,11H,6-9H2;1-5H,(H,8,9) |
InChI Key |
QIEWJCLJHZVHBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















